molecular formula C11H7N5O2 B12907437 1-(5-Nitropyridin-2-yl)benzotriazole CAS No. 13174-96-4

1-(5-Nitropyridin-2-yl)benzotriazole

Cat. No.: B12907437
CAS No.: 13174-96-4
M. Wt: 241.21 g/mol
InChI Key: PPIGGSPZOUERAQ-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole and nitropyridine. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries

Preparation Methods

The synthesis of 1-(5-Nitropyridin-2-yl)benzotriazole typically involves the reaction of 5-nitropyridine with benzotriazole under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require heating to achieve optimal yields .

Industrial production methods for such compounds often involve scaling up the laboratory procedures with modifications to ensure safety, cost-effectiveness, and environmental compliance. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

1-(5-Nitropyridin-2-yl)benzotriazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium hydride, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

1-(5-Nitropyridin-2-yl)benzotriazole has found applications in various fields:

Mechanism of Action

The mechanism of action of 1-(5-Nitropyridin-2-yl)benzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. The nitropyridine group can further modulate these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(5-Nitropyridin-2-yl)benzotriazole can be compared with other benzotriazole derivatives such as:

Properties

CAS No.

13174-96-4

Molecular Formula

C11H7N5O2

Molecular Weight

241.21 g/mol

IUPAC Name

1-(5-nitropyridin-2-yl)benzotriazole

InChI

InChI=1S/C11H7N5O2/c17-16(18)8-5-6-11(12-7-8)15-10-4-2-1-3-9(10)13-14-15/h1-7H

InChI Key

PPIGGSPZOUERAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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